molecular formula C11H22N2O2 B8090321 tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate

Cat. No.: B8090321
M. Wt: 214.30 g/mol
InChI Key: SBAAVGHNGCRJNY-IUCAKERBSA-N
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Description

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials. The reaction proceeds through a Barbier reaction, followed by column chromatography for purification . The reaction conditions are generally mild, with the use of common organic solvents and reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a probe for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate
  • tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both tert-butyl and piperidine moieties. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169590
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-23-1
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250275-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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